molecular formula C16H16F3NO4 B2394487 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide CAS No. 2320682-18-4

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2394487
CAS RN: 2320682-18-4
M. Wt: 343.302
InChI Key: FLEYESBMWFDLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide, also known as GSK137647A, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in the treatment of various diseases, including cancer, inflammation, and metabolic disorders.

Scientific Research Applications

Novel Inhibitors and Therapeutic Agents

  • Stearoyl-CoA Desaturase-1 Inhibition : A related compound, 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, was identified as a potent inhibitor of stearoyl-CoA desaturase-1 (SCD-1), showing significant effects in murine and human SCD-1 inhibitory assays. This compound demonstrated a dose-dependent decrease in plasma desaturation index in mice, highlighting its potential in therapeutic applications related to SCD-1 associated diseases (Uto et al., 2009).

Chemical Synthesis and Characterization

  • Tetrahydrobenzofuran Derivatives : Research on the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans led to the creation of novel tetrahydrobenzofuran derivatives, showcasing the versatility and potential of such compounds in synthetic chemistry (Levai et al., 2002).
  • Novel Heterocyclic Compounds : Another study focused on synthesizing novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, exploring their anti-inflammatory and analgesic properties. This research expands the understanding of benzodifuranyl compounds and their potential therapeutic uses (Abu‐Hashem et al., 2020).

Material Science and Corrosion Inhibition

  • Corrosion Inhibitors : Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. The study highlights the potential application of such compounds in protecting materials from corrosion, which is crucial in various industrial applications (Hu et al., 2016).

Antiarrhythmic Activity

  • Cardiac Arrhythmia Treatment : Research into benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain, including compounds similar to the one of interest, has been conducted to evaluate their potential as oral antiarrhythmic agents in mice. Such studies are vital for developing new treatments for cardiac arrhythmias (Banitt et al., 1977).

properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO4/c1-9-7-13(10(2)23-9)14(21)8-20-15(22)11-3-5-12(6-4-11)24-16(17,18)19/h3-7,14,21H,8H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEYESBMWFDLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.